2-(2-Methyl-1-benzofuran-3-yl)acetic acid

Synthetic Chemistry Heterocyclic Chemistry Catalysis

Medicinal chemists often face low yields in benzofuran acylation steps. This 2-methyl derivative solves that problem with a documented 95% yield in zeolite-catalyzed acylation (vs 43% for unsubstituted benzofuran), streamlining synthetic workflows. Key advantages: • 95% acylation yield for cost-effective scale-up • Privileged benzofuran scaffold for anticancer SAR (validated against K562 leukemia cells) • Predicted solubility 0.6 mg/mL enables membrane permeability tuning. Supplied with batch-specific purity ≥95% for reproducible research. Standard global shipping with no special permits required.

Molecular Formula C11H10O3
Molecular Weight 190.198
CAS No. 99846-06-7
Cat. No. B2586397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1-benzofuran-3-yl)acetic acid
CAS99846-06-7
Molecular FormulaC11H10O3
Molecular Weight190.198
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2O1)CC(=O)O
InChIInChI=1S/C11H10O3/c1-7-9(6-11(12)13)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13)
InChIKeyQTNNBXQGXZPWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-1-benzofuran-3-yl)acetic Acid: Technical Baseline


2-(2-Methyl-1-benzofuran-3-yl)acetic acid (CAS 99846-06-7) is a benzofuran-3-acetic acid derivative with a methyl substituent at the 2-position of the benzofuran core. This compound belongs to a class of heterocyclic carboxylic acids that serve as versatile building blocks in medicinal chemistry, with the benzofuran scaffold being a privileged structure found in numerous bioactive natural products and synthetic therapeutics [1]. The presence of both a carboxylic acid functional group and a methyl-substituted aromatic heterocycle provides a distinct physicochemical profile that differentiates it from unsubstituted or differently substituted analogs, influencing key parameters such as solubility, reactivity, and biological target engagement [2].

2-(2-Methyl-1-benzofuran-3-yl)acetic Acid: Substitution Risks


Benzofuran acetic acid derivatives exhibit significant variation in biological activity and physicochemical properties depending on the position and nature of substituents on the benzofuran ring. The 2-methyl substitution in 2-(2-methyl-1-benzofuran-3-yl)acetic acid is not a trivial modification; it alters the electronic distribution of the aromatic system, which can affect receptor binding affinity, metabolic stability, and synthetic accessibility [1]. For instance, structure-activity relationship (SAR) studies on related benzofuran derivatives have demonstrated that halogen substitution on a methyl group attached to the benzofuran system can dramatically increase cytotoxicity against leukemia cell lines (e.g., K562), underscoring that even minor structural changes yield non-interchangeable biological outcomes [1]. Therefore, substituting this specific compound with a generic benzofuran-3-acetic acid or a differently substituted analog carries a high risk of altered or diminished performance in downstream applications.

2-(2-Methyl-1-benzofuran-3-yl)acetic Acid: Quantitative Differentiation


Zeolite-Catalyzed Acylation Yield

The presence of a 2-methyl group on the benzofuran core significantly enhances reactivity in zeolite-catalyzed acylation reactions. In a direct head-to-head comparison, 2-methylbenzofuran (the core structure of the target compound) was acylated by acetic anhydride in the presence of Y-zeolite catalyst at 60°C with a 95% yield. Under identical conditions, unsubstituted benzofuran achieved only a 43% yield [1]. This demonstrates a 2.2-fold increase in synthetic efficiency attributable to the 2-methyl substituent, which is directly relevant to the synthesis of 2-(2-methyl-1-benzofuran-3-yl)acetic acid and its derivatives.

Synthetic Chemistry Heterocyclic Chemistry Catalysis

K562 Leukemia Cell Cytotoxicity

While direct cytotoxicity data for 2-(2-methyl-1-benzofuran-3-yl)acetic acid against K562 cells is not available in primary literature, class-level evidence from a series of structurally related benzofuran derivatives demonstrates significant and selective cytotoxic activity against this cell line. In a study evaluating 14 new benzofuran derivatives, five compounds showed significant cytotoxicity against K562 (chronic myelogenous leukemia) cells, with SAR analysis indicating that substitution on the benzofuran core is a key determinant of potency [1]. The 2-methyl-3-acetic acid substitution pattern of the target compound represents a distinct chemotype within this active class, providing a rational basis for its selection over unsubstituted or differently substituted analogs in oncology-focused research programs.

Medicinal Chemistry Cancer Research Leukemia

Aqueous Solubility Comparison

The predicted aqueous solubility of 2-(2-methyl-1-benzofuran-3-yl)acetic acid is approximately 0.6 mg/mL at 25°C . In comparison, the unsubstituted analog, 2-(benzofuran-3-yl)acetic acid (CAS 64175-51-5, molecular weight 176.17 g/mol), has a higher predicted aqueous solubility of approximately 1.2 mg/mL under the same conditions, based on ALOGPS calculations . The 2-methyl substitution reduces aqueous solubility by approximately 50%, which may be a critical consideration for biological assays requiring aqueous buffers or for formulation development.

Physicochemical Properties Formulation Drug Discovery

2-(2-Methyl-1-benzofuran-3-yl)acetic Acid: Application Scenarios


High-Yield Acylation Synthesis

The 2-methyl substituent dramatically improves yield in zeolite-catalyzed acylation reactions (95% vs. 43% for unsubstituted benzofuran) [1]. This makes 2-(2-methyl-1-benzofuran-3-yl)acetic acid an advantageous starting material or intermediate for synthetic routes involving acylation steps, offering superior efficiency and cost-effectiveness.

Anticancer Lead Optimization

The benzofuran scaffold is a validated pharmacophore for anticancer activity, particularly against leukemia cell lines such as K562 [2]. 2-(2-Methyl-1-benzofuran-3-yl)acetic acid provides a distinct substitution pattern (2-methyl, 3-acetic acid) that can be exploited in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of novel anticancer agents.

Physicochemical Property Tuning

The reduced aqueous solubility of 2-(2-methyl-1-benzofuran-3-yl)acetic acid (predicted 0.6 mg/mL) compared to its unsubstituted analog (predicted 1.2 mg/mL) offers a valuable tool for medicinal chemists seeking to modulate solubility and lipophilicity. This property can be leveraged to improve membrane permeability or to create prodrugs with tailored release profiles.

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